

A Technical Review of I942: A Novel EPAC1 Partial Agonist

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Compound of Interest		
Compound Name:	1942	
Cat. No.:	B1674138	Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive review of the current literature on **I942**, a novel, non-cyclic nucleotide partial agonist of the Exchange Protein Directly Activated by cAMP 1 (EPAC1). This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the known signaling pathways associated with **I942**, offering a valuable resource for researchers in the fields of cell signaling, drug discovery, and inflammation.

Core Quantitative Data

The following table summarizes the key quantitative parameters reported for **1942** in the literature. These values are essential for understanding the potency and efficacy of **1942** as an EPAC1 modulator.



Parameter	Value	Assay Conditions	Reference
AC50 (EPAC1)	~40 μM	In vitro guanine nucleotide exchange factor (GEF) assay	[1]
Maximal Activity (EPAC1)	~10% of cAMP	In vitro guanine nucleotide exchange factor (GEF) assay	[1]
Binding Affinity (EPAC1 CNBD)	Competitive with cAMP	Ligand-observed Nuclear Magnetic Resonance (NMR)	[2]
Selectivity	Partial agonist for EPAC1, very little agonist action towards EPAC2 or PKA	In vitro GEF and kinase assays	

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. Below are descriptions of key experimental protocols used in the characterization of **I942**.

High-Throughput Screening (HTS) for EPAC1 Modulators

A competitive binding assay is a common high-throughput method to identify compounds that interact with a specific target. To discover **1942**, a similar approach was likely employed:

- Reagents and Materials:
 - Recombinant human EPAC1 protein (specifically the cyclic nucleotide-binding domain, CNBD).
 - A fluorescently labeled cAMP analog (e.g., 8-NBD-cAMP).
 - A library of small molecule compounds.



- Assay buffer (e.g., phosphate-buffered saline with Tween-20).
- 384-well microplates.
- A fluorescence plate reader.
- Procedure:
 - 1. Dispense a solution of EPAC1-CNBD into the wells of the microplate.
 - 2. Add the small molecule compounds from the library to the wells.
 - 3. Add the fluorescent cAMP analog to all wells.
 - 4. Incubate the plate for a specified time to allow for binding equilibrium to be reached.
 - 5. Measure the fluorescence polarization or a similar fluorescence-based signal. A decrease in the signal compared to a control (without a competitor compound) indicates that the test compound has displaced the fluorescent probe from the EPAC1-CNBD.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Binding Characterization

NMR spectroscopy is a powerful technique to confirm direct binding and to map the interaction site of a ligand on a protein.

- Sample Preparation:
 - Express and purify ¹⁵N-labeled EPAC1-CNBD.
 - Prepare a concentrated stock solution of 1942 in a deuterated solvent (e.g., DMSO-d₆).
 - Prepare a sample of ¹⁵N-labeled EPAC1-CNBD in a suitable NMR buffer.
- Data Acquisition:
 - 1. Acquire a baseline ¹H-¹⁵N HSQC spectrum of the ¹⁵N-labeled EPAC1-CNBD.
 - 2. Titrate increasing concentrations of **I942** into the protein sample.



- 3. Acquire a ¹H-¹⁵N HSQC spectrum at each titration point.
- Data Analysis:
 - Analyze the chemical shift perturbations of the protein's backbone amide signals upon addition of 1942.
 - Residues with significant chemical shift changes are likely at or near the binding site. This
 information can be mapped onto the three-dimensional structure of EPAC1-CNBD to
 visualize the binding interface.

Rap1 Activation Assay (Pull-Down)

This assay measures the activation of the small GTPase Rap1, a key downstream effector of EPAC1.

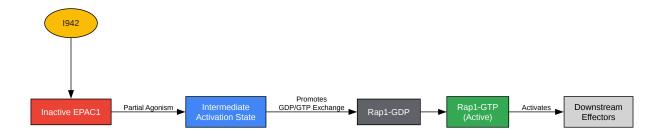
- Cell Culture and Treatment:
 - Culture cells of interest (e.g., Human Umbilical Vein Endothelial Cells HUVECs).
 - Treat the cells with **1942** or a control vehicle for the desired time.
- Cell Lysis:
 - Lyse the cells in a buffer that preserves the GTP-bound state of Rap1.
- Pull-Down of Active Rap1:
 - Incubate the cell lysates with a GST-fusion protein of the Rap-binding domain (RBD) of RalGDS, which specifically binds to the active, GTP-bound form of Rap1. This fusion protein is typically immobilized on glutathione-agarose beads.
 - 2. Wash the beads to remove non-specifically bound proteins.
- Detection:
 - 1. Elute the bound proteins from the beads.
 - 2. Separate the proteins by SDS-PAGE and transfer them to a membrane.



- 3. Probe the membrane with an antibody specific for Rap1.
- 4. The amount of Rap1 pulled down corresponds to the amount of active Rap1 in the cells.

Signaling Pathways and Experimental Workflows

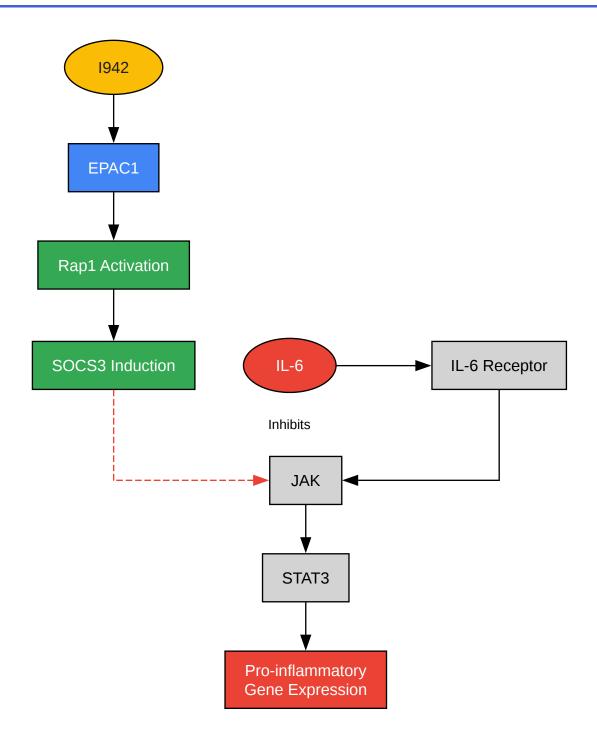
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows associated with **1942**.



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Caption: Mechanism of action of 1942 as a partial agonist of EPAC1.

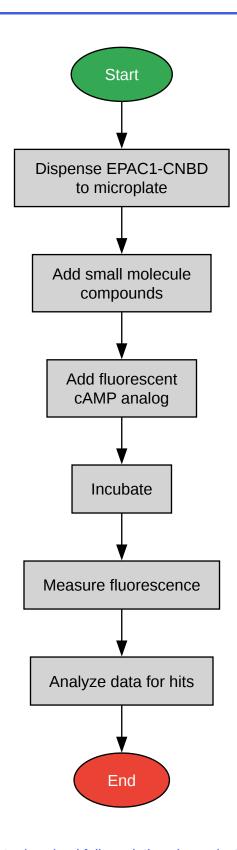




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Caption: Anti-inflammatory signaling pathway of **1942** via SOCS3 induction.





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Caption: A generalized workflow for a high-throughput screening assay.



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References

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